Superior PPAR-γ Agonist Potency vs. PPAR-α/β/δ in 293T Cells
Bavachinin exhibits a clear preference for PPAR-γ activation over other PPAR subtypes in a cell-based reporter assay, which is a key differentiator for metabolic disease research. It shows an EC50 of 0.74 μM for PPAR-γ, compared to 4.00 μM for PPAR-α and 8.07 μM for PPAR-β/δ [1].
| Evidence Dimension | PPAR Subtype Agonist Potency (EC50) |
|---|---|
| Target Compound Data | PPAR-γ EC50 = 0.74 μM; PPAR-α EC50 = 4.00 μM; PPAR-β/δ EC50 = 8.07 μM |
| Comparator Or Baseline | Within-compound comparison of activity against different PPAR subtypes |
| Quantified Difference | Bavachinin is 5.4-fold more potent for PPAR-γ than PPAR-α, and 10.9-fold more potent for PPAR-γ than PPAR-β/δ |
| Conditions | 293T cell-based reporter gene assay |
Why This Matters
This selectivity profile directs research towards PPAR-γ-driven pathways (e.g., adipogenesis, insulin sensitization) while minimizing confounding effects on PPAR-α/β/δ, which is crucial for mechanistic studies in metabolic disorders.
- [1] ChemFaces. Bavachinin Product Technical Datasheet. Accessed 2024. View Source
